

Dimethyl 2-Oxomalonate: A Comprehensive Technical Guide for Scientific Professionals

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Compound of Interest

Compound Name: *Dimethyl 2-oxomalonate*

Cat. No.: *B1595989*

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Introduction

Dimethyl 2-oxomalonate, also known as dimethyl mesoxalate, is a highly functionalized organic compound with significant potential in synthetic chemistry. Its vicinal tricarbonyl structure, featuring a central electrophilic ketone flanked by two methyl ester groups, imparts a unique reactivity profile that makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of **dimethyl 2-oxomalonate**, including its properties, synthesis, reactivity, and practical applications for researchers, scientists, and professionals in drug development.

Core Properties and Identification

Dimethyl 2-oxomalonate is a reactive chemical intermediate. While some of its physical properties are not extensively documented in readily accessible literature, key identification parameters and known data are summarized below.

Property	Value	Source
CAS Number	3298-40-6	[1]
Molecular Formula	C ₅ H ₆ O ₅	[1]
Molecular Weight	146.10 g/mol	[1]
IUPAC Name	dimethyl 2-oxopropanedioate	[1]
Synonyms	Dimethyl mesoxalate, Dimethyl ketomalonate	[1]
Boiling Point	83-84 °C at 11 mmHg	[2]
Melting Point	Not experimentally determined in available literature.	
Density	Not experimentally determined in available literature.	

Synthesis of Dimethyl 2-Oxomalonate

The preparation of **dimethyl 2-oxomalonate** can be reliably achieved through the ozonolysis of dimethyl benzalmalonate. This method provides the target compound in good yield and purity. The causality behind this experimental choice lies in the efficiency and selectivity of ozone in cleaving the carbon-carbon double bond of the benzalmalonate precursor to generate the desired ketone functionality.

Experimental Protocol: Synthesis via Ozonolysis[2]

This protocol is adapted from a well-established procedure for the synthesis of dialkyl mesoxalates.

Step 1: Preparation of Dimethyl Benzalmalonate

The precursor, dimethyl benzalmalonate, is synthesized via a Knoevenagel condensation between benzaldehyde and dimethyl malonate.

Step 2: Ozonolysis of Dimethyl Benzalmalonate

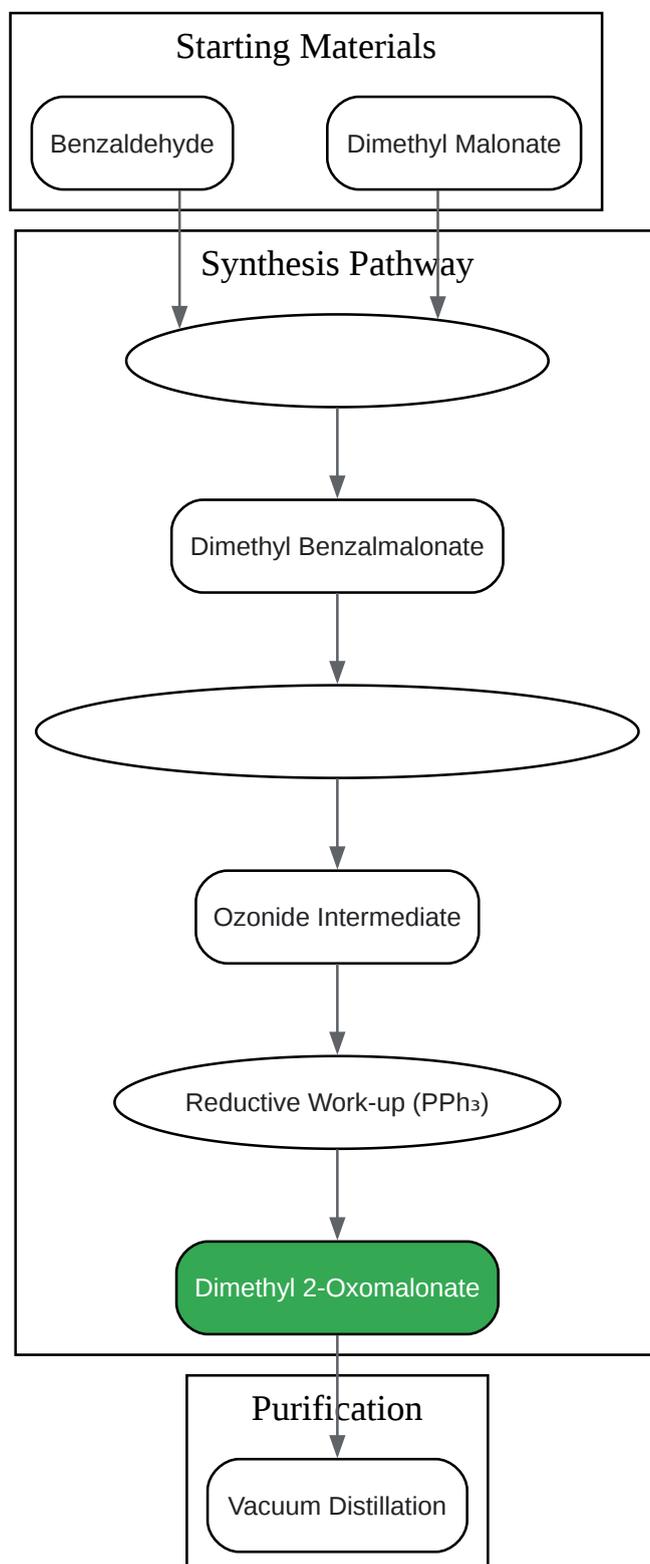
- A solution of dimethyl benzalmonate (e.g., 0.1 mol) in a suitable solvent such as dichloromethane (200 mL) is prepared in a three-necked flask equipped with a gas inlet tube, a stirrer, and a gas outlet connected to a trap.
- The solution is cooled to -78 °C using a dry ice/acetone bath.
- A stream of ozone is bubbled through the solution. The progress of the reaction is monitored by the appearance of a persistent blue color, indicating an excess of ozone.
- Once the reaction is complete, the solution is purged with a stream of oxygen or nitrogen to remove the excess ozone.

Step 3: Reductive Work-up

- To the cold solution from Step 2, a reducing agent is added to quench the ozonide intermediate and prevent the formation of unwanted byproducts. Triphenylphosphine (1.1 equivalents) is a suitable choice.
- The mixture is allowed to warm slowly to room temperature and stirred for several hours.

Step 4: Purification

- The solvent is removed under reduced pressure.
- The residue is purified by vacuum distillation to yield **dimethyl 2-oxomalonate** as a colorless to pale yellow liquid. The product should be collected at 83-84 °C under a vacuum of 11 mmHg.[2]



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Caption: Synthesis workflow for **dimethyl 2-oxomalonate** via ozonolysis.

Chemical Reactivity and Applications in Synthesis

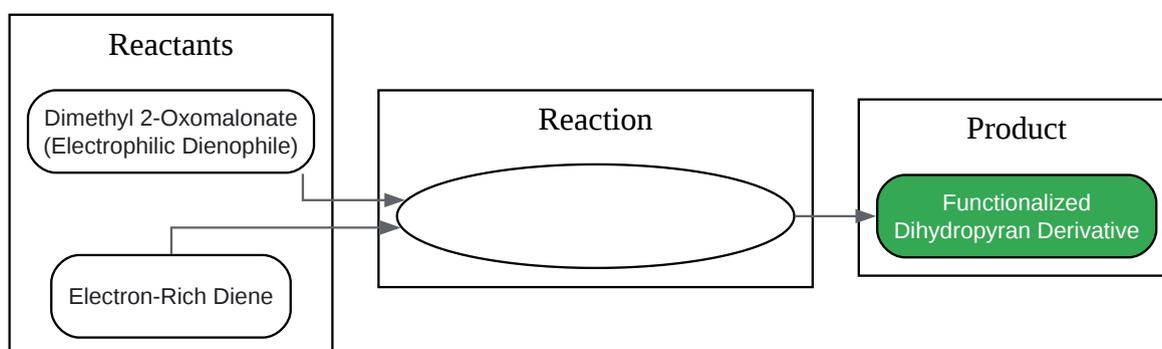
The reactivity of **dimethyl 2-oxomalonate** is dominated by the electrophilic nature of the central ketone, which is activated by the two adjacent electron-withdrawing ester groups. This makes it a potent electrophile for a variety of nucleophiles and a reactive partner in pericyclic reactions. While specific examples in the literature for the dimethyl ester are less common than for its diethyl counterpart, the reactivity principles are directly analogous.

Nucleophilic Addition Reactions

The carbonyl carbon of **dimethyl 2-oxomalonate** is highly susceptible to attack by a wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents), enolates, and amines. These reactions typically result in the formation of tertiary α -hydroxy malonates, which are versatile intermediates for further synthetic transformations.

Hetero-Diels-Alder Reactions

As a highly electron-deficient dienophile, **dimethyl 2-oxomalonate** is an excellent partner in hetero-Diels-Alder reactions with electron-rich dienes.[1] This [4+2] cycloaddition provides a direct route to functionalized dihydropyran rings, which are common structural motifs in many natural products and biologically active molecules. The choice of an oxomalonate in this context is driven by its ability to act as a carbonyl equivalent, leading to heterocyclic systems.



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Caption: Hetero-Diels-Alder reaction of **dimethyl 2-oxomalonate**.

Relevance in Drug Development

While direct applications of **dimethyl 2-oxomalonate** in the synthesis of specific marketed drugs are not widely reported, its precursors and related structures, such as dimethyl malonate and dialkyl halo-malonates, are fundamental building blocks in pharmaceutical chemistry. They are used in the synthesis of a variety of active pharmaceutical ingredients (APIs), including barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs).[2] The unique functionality of **dimethyl 2-oxomalonate** makes it a promising, albeit underutilized, scaffold for the generation of novel compound libraries in drug discovery programs.

Spectroscopic Characterization

Detailed, publicly accessible NMR and IR spectra for **dimethyl 2-oxomalonate** are scarce. However, based on its structure, the following spectral characteristics are expected:

- ^1H NMR: A single sharp singlet in the region of 3.8-4.0 ppm, corresponding to the six equivalent protons of the two methyl ester groups.
- ^{13}C NMR: Resonances for the methyl carbons would be expected around 53-55 ppm. The ester carbonyl carbons would appear significantly downfield, likely in the range of 160-165 ppm. The central ketone carbonyl carbon would be the most downfield, anticipated in the region of 180-190 ppm.
- IR Spectroscopy: Strong absorption bands characteristic of carbonyl groups will be prominent. A band for the ketone C=O stretch is expected around 1740-1760 cm^{-1} , while the ester C=O stretch would appear at a slightly higher frequency, likely in the 1750-1770 cm^{-1} range. C-O stretching vibrations for the ester groups would also be present in the 1200-1300 cm^{-1} region. A vapor-phase IR spectrum is available for reference on PubChem.[1]
- Mass Spectrometry: The mass spectrum would show the molecular ion peak (M^+) at $m/z = 146$. Key fragmentation patterns would likely involve the loss of methoxy ($\bullet\text{OCH}_3$, $m/z = 31$) and carbomethoxy ($\bullet\text{COOCH}_3$, $m/z = 59$) radicals. A GC-MS spectrum is available for reference on PubChem.[1]

Handling, Storage, and Safety

A specific Safety Data Sheet (SDS) for **dimethyl 2-oxomalonate** is not readily available. Therefore, it must be handled with the precautions appropriate for a reactive, potentially hazardous organic compound. The safety information for closely related compounds, such as diethyl ketomalonate and dimethyl oxalate, provides a basis for a conservative approach to its handling.

- **General Handling:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
- **Hazards:** Based on analogous compounds, **dimethyl 2-oxomalonate** is expected to be an irritant to the skin, eyes, and respiratory system.^{[3][4]} It may be harmful if swallowed.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
- **First Aid:**
 - **Skin Contact:** Immediately wash with plenty of soap and water. Remove contaminated clothing.
 - **Eye Contact:** Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
 - **Inhalation:** Move to fresh air. If breathing is difficult, seek medical attention.
 - **Ingestion:** Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

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